2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
Description
The compound 2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate features a bifunctional structure:
- 6-Methoxynaphthalen-2-yl propanoate moiety: A lipophilic aromatic group linked via an ester bond.
- 5-Bromo-1,3-thiazol-2-yl amino-oxoethyl group: A heterocyclic brominated thiazole core connected through an amide bond.
Properties
Molecular Formula |
C19H17BrN2O4S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C19H17BrN2O4S/c1-11(12-3-4-14-8-15(25-2)6-5-13(14)7-12)18(24)26-10-17(23)22-19-21-9-16(20)27-19/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
ZHJPRGFJLNVNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=NC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then brominated to introduce the bromo substituent. This intermediate is then reacted with a carbamoyl chloride to form the carbamoyl derivative. The final step involves the esterification of the carbamoyl derivative with 2-(6-methoxynaphthalen-2-yl)propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a thiazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group may form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The naphthalene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Shared 6-Methoxynaphthalen-2-yl Propanoate Core
Compounds sharing this moiety often differ in the substituents attached to the amino-oxoethyl group:
Brominated Heterocyclic Variants
Bromine in thiazole or related heterocycles modulates reactivity and bioactivity:
Key Observations :
Ester vs. Amide Linkages
The ester group in the target compound contrasts with amide-linked analogs:
Key Observations :
Bromination Efficiency
- Bromine at C5 of the thiazole (target compound) is introduced early via brominated precursors (e.g., 5-bromo-2-aminothiazole), contrasting with post-synthetic bromination in thiadiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
